

Adiponitrile fundamental chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Adiponitrile**
Cat. No.: **B1665535**

[Get Quote](#)

Abstract

Adiponitrile (ADN), systematically named hexanedinitrile, is a crucial industrial chemical intermediate, primarily utilized in the synthesis of nylon 6,6. This guide provides a comprehensive overview of the fundamental chemical and physical properties of **adiponitrile**, tailored for researchers, scientists, and professionals in drug development and materials science. The document delves into its molecular structure, physicochemical properties, synthesis methodologies, key chemical reactions, and safety protocols. The information is presented to not only list factual data but also to provide insights into the causality behind experimental choices and to ensure a self-validating system of protocols.

Chemical Identity and Molecular Structure

Adiponitrile is an organic compound with the chemical formula $(CH_2)_4(CN)_2$.^[1] It is a linear aliphatic dinitrile, meaning it has two cyanide ($-C\equiv N$) groups at the termini of a four-carbon chain.

- IUPAC Name: Hexanedinitrile^{[2][3]}
- CAS Number: 111-69-3^{[2][3][4]}
- Synonyms: 1,4-Dicyanobutane, Adipic acid dinitrile, Tetramethylene cyanide^{[2][3][5]}
- Molecular Formula: $C_6H_8N_2$ ^{[2][3][4]}

- Molecular Weight: 108.14 g/mol [\[2\]](#)[\[3\]](#)[\[6\]](#)

The presence of the two polar nitrile groups on a flexible aliphatic chain dictates many of its physical and chemical properties.

Molecular Structure Visualization

Caption: 2D chemical structure of **Adiponitrile** (Hexanedinitrile).

Physicochemical Properties

Adiponitrile is a colorless to light yellow, oily liquid under standard conditions, and is combustible.[\[7\]](#)[\[8\]](#)[\[9\]](#) It has a slight bitter taste and is practically odorless.[\[3\]](#)[\[8\]](#)[\[10\]](#)

Table of Physical and Chemical Properties

Property	Value	Source(s)
Appearance	Colorless to light yellow, oily liquid	[3][4][7]
Molecular Weight	108.14 g/mol	[2][3][6]
Melting Point	1-3 °C (34-37 °F)	[2][3][8]
Boiling Point	295 °C (563 °F) at 760 mmHg	[2][3][8]
Density	0.951 - 0.97 g/cm³ at 20-25 °C	[2][8][11]
Solubility in Water	50 g/L at 20 °C	[2][12]
Solubility in Organic Solvents	Soluble in methanol, ethanol, chloroform, and acetone. Insoluble in cyclohexane, ether, carbon disulfide, and carbon tetrachloride.	[4][7][8]
Vapor Pressure	0.002 - 0.003 hPa at 20 °C	[2][10][12]
Flash Point	93 °C (199 °F) (closed cup, decomposition)	[2][12][13]
Autoignition Temperature	460 °C (1022 °F)	[2][13]
Refractive Index (n ²⁰ /D)	1.438	[8]

Synthesis of Adiponitrile

Several methods have been developed for the industrial production of **adiponitrile**, reflecting its commercial importance. The choice of synthesis route often depends on factors such as cost, availability of raw materials, and environmental considerations.

Major Industrial Production Routes

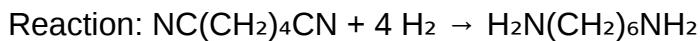
- Hydrocyanation of Butadiene: This is the most common modern method.[7] It involves the nickel-catalyzed addition of hydrogen cyanide (HCN) to butadiene. The process occurs in multiple stages, including the formation of pentenenitrile isomers, which are then isomerized and undergo a second hydrocyanation to yield **adiponitrile**.[7]

- Electrolytic Hydrodimerization of Acrylonitrile: This method involves the electrochemical coupling of two acrylonitrile molecules to form **adiponitrile**.^[7]
- Dehydrative Amination of Adipic Acid: In this process, adipic acid is reacted with ammonia in the presence of a catalyst, such as phosphoric acid, at high temperatures to produce **adiponitrile** through the diamide intermediate.^[2]

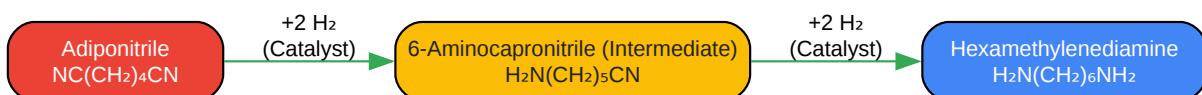
Laboratory Scale Synthesis: From 1,4-Dichlorobutane

A common laboratory-scale synthesis involves the nucleophilic substitution of 1,4-dichlorobutane with sodium cyanide.

Experimental Protocol:


- Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-dichlorobutane and **adiponitrile** (as a solvent).
- Reagent Addition: Slowly add a 35% (w/w) aqueous solution of sodium cyanide to the flask while stirring.
- Reaction: Heat the mixture to 140 °C and maintain it under reflux. The reaction progress can be monitored using gas chromatography-mass spectrometry (GC-MS).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer from the aqueous layer.
- Purification: Wash the organic layer with water to remove any residual salts. Dry the organic layer using an appropriate drying agent (e.g., anhydrous magnesium sulfate). The crude **adiponitrile** can then be purified by vacuum distillation.^[4]

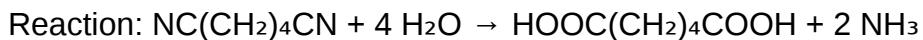
Chemical Reactivity and Key Reactions


The reactivity of **adiponitrile** is primarily centered around the two nitrile functional groups. These groups can undergo a variety of chemical transformations, making **adiponitrile** a versatile intermediate.

Hydrogenation to Hexamethylenediamine (HMDA)

The most significant industrial reaction of **adiponitrile** is its hydrogenation to produce hexamethylenediamine (HMDA), a key monomer for the production of nylon 6,6.[7]

This reaction is typically carried out using a nickel-based catalyst, such as Raney nickel, under high pressure and temperature.[5][9][14] The reaction proceeds through a 6-aminocapronitrile intermediate.[5][9][14]



[Click to download full resolution via product page](#)

Caption: Hydrogenation of **Adiponitrile** to Hexamethylenediamine.

Hydrolysis to Adipic Acid

Adiponitrile can be hydrolyzed to adipic acid.[7] However, this is not a commercially significant route for adipic acid production, as other methods are more economical.[7] The hydrolysis can be catalyzed by either acid or base and proceeds through adipamide as an intermediate.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of **adiponitrile**.

Infrared (IR) Spectroscopy

The IR spectrum of **adiponitrile** is characterized by a sharp, strong absorption band corresponding to the C≡N stretching vibration.

- C≡N stretch: ~2245 cm^{-1}
- C-H stretch (aliphatic): ~2870-2940 cm^{-1}

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is relatively simple due to the symmetry of the molecule. It typically shows two multiplets corresponding to the two sets of methylene protons.
 - $-\text{CH}_2\text{-CN}$: ~2.4 ppm
 - $-\text{CH}_2\text{-CH}_2\text{-}$: ~1.7 ppm
- ^{13}C NMR: The carbon NMR spectrum will show three distinct signals.
 - $-\text{C}\equiv\text{N}$: ~119 ppm
 - $-\text{CH}_2\text{-CN}$: ~17 ppm
 - $-\text{CH}_2\text{-CH}_2\text{-}$: ~24 ppm

Mass Spectrometry (MS)

The mass spectrum of **adiponitrile** will show a molecular ion peak (M^+) at $\text{m/z} = 108$. The fragmentation pattern will be consistent with the loss of cyanide and alkyl fragments.

Safety and Handling

Adiponitrile is a toxic substance and must be handled with appropriate safety precautions.[\[13\]](#)

- Toxicity: It can be toxic by ingestion, inhalation, and skin absorption.[\[3\]](#)[\[13\]](#) The systemic toxicity is due to the metabolic release of cyanide.[\[13\]](#)
- Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[\[15\]](#)[\[16\]](#)[\[17\]](#) A vapor respirator should be used when ventilation is inadequate.[\[13\]](#)
- First Aid:
 - Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[\[18\]](#)[\[19\]](#)
 - Skin Contact: Immediately wash the affected area with plenty of soap and water.[\[17\]](#)[\[19\]](#)

- Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[19]
- Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[13][18]
- Fire Hazards: **Adiponitrile** is a combustible liquid.[19] In case of fire, use dry chemical, CO₂, water spray, or alcohol-resistant foam.[19] Burning **adiponitrile** produces highly toxic hydrogen cyanide gas.[7][8][19]

Conclusion

Adiponitrile is a fundamentally important chemical with well-defined physical and chemical properties. Its primary role as a precursor to nylon 6,6 underscores its industrial significance. A thorough understanding of its synthesis, reactivity, and safe handling is essential for researchers and professionals working with this versatile dinitrile. The information and protocols provided in this guide serve as a comprehensive resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN113444018A - Method for producing adiponitrile - Google Patents [patents.google.com]
- 2. Manufacture of Adiponitrile - Chempedia - LookChem [lookchem.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. hpprtv.ornl.gov [hpprtv.ornl.gov]
- 7. Adiponitrile - Wikipedia [en.wikipedia.org]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]
- 11. US3657315A - Purification of adiponitrile - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. Hydrogenation of Adiponitrile to Hexamethylenediamine over Raney Ni and Co Catalysts [ouci.dntb.gov.ua]
- 15. kishida.co.jp [kishida.co.jp]
- 16. dytek.invista.com [dytek.invista.com]
- 17. abdurrahmanince.net [abdurrahmanince.net]
- 18. ADIPONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. nj.gov [nj.gov]
- To cite this document: BenchChem. [Adiponitrile fundamental chemical and physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1665535#adiponitrile-fundamental-chemical-and-physical-properties\]](https://www.benchchem.com/product/b1665535#adiponitrile-fundamental-chemical-and-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com